Ethyl2-(4-bromobenzoyl)pent-4-enoate
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Overview
Description
Ethyl 2-(4-bromobenzoyl)pent-4-enoate is an organic compound with the molecular formula C14H15BrO3 It is a derivative of pent-4-enoic acid, where the hydrogen atom at the 2-position is replaced by an ethyl group and the hydrogen atom at the 4-position is replaced by a 4-bromobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-bromobenzoyl)pent-4-enoate typically involves the esterification of 4-bromobenzoic acid with ethyl pent-4-enoate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(4-bromobenzoyl)pent-4-enoate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromobenzoyl)pent-4-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group or other reduced forms.
Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
Ethyl 2-(4-bromobenzoyl)pent-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(4-bromobenzoyl)pent-4-enoate involves its interaction with molecular targets such as enzymes or receptors. The bromobenzoyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromobenzoate: Similar structure but lacks the pent-4-enoate moiety.
Ethyl 2-(4-chlorobenzoyl)pent-4-enoate: Similar structure with a chlorine atom instead of a bromine atom.
Ethyl 2-(4-fluorobenzoyl)pent-4-enoate: Similar structure with a fluorine atom instead of a bromine atom.
Uniqueness
Ethyl 2-(4-bromobenzoyl)pent-4-enoate is unique due to the presence of the bromobenzoyl group, which imparts specific reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C14H15BrO3 |
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Molecular Weight |
311.17 g/mol |
IUPAC Name |
ethyl 2-(4-bromobenzoyl)pent-4-enoate |
InChI |
InChI=1S/C14H15BrO3/c1-3-5-12(14(17)18-4-2)13(16)10-6-8-11(15)9-7-10/h3,6-9,12H,1,4-5H2,2H3 |
InChI Key |
CXHJXKXFWFPBHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C)C(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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